5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
5-(3-(4-Benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 1-phenyl substituent at position 1 and a 3-(4-benzylpiperidin-1-yl)-3-oxopropyl chain at position 3. This core structure is associated with kinase inhibition, as seen in structurally related compounds (e.g., pyrido[3,4-d]pyrimidinones) that target phosphodiesterases (PDEs) or cyclin-dependent kinases (CDKs) .
Properties
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-24(29-14-11-21(12-15-29)17-20-7-3-1-4-8-20)13-16-30-19-27-25-23(26(30)33)18-28-31(25)22-9-5-2-6-10-22/h1-10,18-19,21H,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQAYQBKOWPWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the reuptake of glycine, an inhibitory neurotransmitter, from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synaptic cleft, enhancing its inhibitory effect.
Mode of Action
The compound acts as a GlyT1 inhibitor . It binds to the GlyT1 protein, preventing it from reabsorbing glycine back into the neuron. This results in an increased concentration of glycine in the synaptic cleft, which can then bind to more glycine receptors on the post-synaptic neuron, enhancing the inhibitory signal.
Biochemical Pathways
The inhibition of GlyT1 by the compound affects the glycinergic pathway . By increasing the concentration of glycine in the synaptic cleft, the compound enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity.
Result of Action
The increased concentration of glycine in the synaptic cleft, resulting from the inhibition of GlyT1, enhances the inhibitory effect of glycine on the post-synaptic neuron. This can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by excessive neuronal activity.
Biological Activity
The compound 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of pyrazolo-pyrimidine derivatives that have garnered interest for their potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 449.61 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Notably, research indicates that these compounds can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).
- In vitro Studies : In one study, a related compound exhibited IC50 values ranging from 0.3 µM to 24 µM against various cancer cell lines, demonstrating significant antiproliferative effects and inducing apoptosis in MCF-7 breast cancer cells . The mechanism involves inhibition of cell migration and suppression of cell cycle progression leading to DNA fragmentation.
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against key enzymes involved in cancer progression and metabolism.
- Monoamine Oxidase Inhibition : Similar compounds have shown varying degrees of inhibition against monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter metabolism. For instance, certain derivatives have reported IC50 values as low as 0.039 µM for MAO-B . This activity may contribute to neuroprotective effects and modulation of mood disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions that incorporate piperidine derivatives and pyrazolo-pyrimidine frameworks. The structure-activity relationship studies indicate that modifications on the benzylpiperidine moiety significantly affect biological activity.
Summary Table of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| EGFR Inhibition | 5-(...)-1H-pyrazolo[3,4-d]pyrimidin | 0.3 - 24 | |
| MAO-B Inhibition | Related Derivative | 0.039 | |
| Antiproliferative Activity | MCF-7 Cells | Effective |
Case Studies
Case Study 1: Antitumor Efficacy
In a preclinical model using MCF-7 breast cancer cells, the compound demonstrated significant tumor growth inhibition compared to control groups. The study utilized molecular docking simulations to elucidate binding interactions with target proteins, confirming its role as a multitarget inhibitor .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar piperidine derivatives against oxidative stress-induced neuronal damage, suggesting that such compounds could be beneficial in treating neurodegenerative disorders due to their MAO inhibitory effects .
Comparison with Similar Compounds
Key Observations :
- The 3,4-dichlorobenzyl group in 50e further elevates hydrophobicity, which may improve target binding but reduce solubility .
- Synthesis Yields : Piperidine-substituted analogs show variable yields (16–43%), influenced by steric hindrance during alkylation or reductive amination steps .
Thieno-Pyrimidine Hybrids
Thieno-pyrimidine derivatives exhibit divergent biological profiles due to electronic effects from sulfur-containing rings:
Key Observations :
- Activity Differences: The thieno[2,3-d]pyrimidine moiety in ’s compound confers antimicrobial activity, absent in pyrazolo-pyrimidinones, likely due to sulfur’s role in disrupting bacterial membranes .
- Synthesis Efficiency: Thieno-pyrimidines achieve higher yields (75–82%) via FeCl3-SiO2 catalysis or one-step multicomponent reactions, suggesting superior synthetic feasibility compared to piperidine-substituted analogs .
Fluorophenyl and Methoxyphenyl Derivatives
Electron-withdrawing/-donating groups influence pharmacokinetics and target selectivity:
Key Observations :
- Fluorophenyl vs. Benzyl : The 4-fluorophenyl group in ’s compound improves metabolic stability via reduced CYP450-mediated oxidation, whereas the benzyl group in the target compound may increase off-target interactions due to higher lipophilicity .
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | 54g | Compound | Compound |
|---|---|---|---|---|
| Calculated logP | ~3.5 | ~3.1 | ~2.8 | ~2.8 |
| Topological Polar Surface Area (Ų) | ~75 | ~85 | ~95 | ~70 |
| Bioavailability Score | 0.55 (estimated) | 0.50 | 0.45 | 0.60 |
Key Observations :
- The target compound’s benzylpiperidine group reduces polar surface area (PSA) compared to pyrido-pyrimidinones (e.g., 54g), favoring passive diffusion .
- High logP values correlate with improved tissue penetration but may necessitate formulation aids for aqueous solubility.
Preparation Methods
Synthetic Strategies for Pyrazolo[3,4-d]pyrimidin-4(5H)-one Derivatives
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is typically constructed via cyclocondensation reactions between 1,3-biselectrophilic reagents and 3-aminopyrazoles. For the target compound, the synthesis begins with assembling the core structure, followed by sequential functionalization at the 1- and 5-positions. Key considerations include:
Core Assembly via Cyclocondensation
The pyrazolo[3,4-d]pyrimidin-4(5H)-one core is synthesized by reacting 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with a carbonyl source such as formamide or triethyl orthoformate under acidic conditions. This step forms the fused pyrimidine ring, with the phenyl group introduced at the 1-position via the starting pyrazole.
Side-Chain Introduction
The 3-oxopropyl side chain at the 5-position is installed through a nucleophilic alkylation or Michael addition. For example, reacting the core with acryloyl chloride generates a 3-oxopropenyl intermediate, which is subsequently reduced to the 3-oxopropyl group. The 4-benzylpiperidin-1-yl moiety is then introduced via amidation or ketone formation using 4-benzylpiperidine and a coupling agent such as EDCl/HOBt.
Stepwise Preparation Methods
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Step 1 : 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) is heated with formamide (5.0 eq) at 120°C for 6 hours. The reaction mixture is cooled, diluted with ice water, and filtered to yield the core structure as a pale-yellow solid (Yield: 78%).
Step 2 : The core is alkylated at the 5-position using acryloyl chloride (1.2 eq) in the presence of K2CO3 (2.0 eq) in anhydrous DMF at 0–5°C. After stirring for 2 hours, the mixture is poured into ice water to precipitate 5-(3-chloroprop-1-en-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 65%).
Step 3 : The chloropropenyl intermediate is reduced using Pd/C (10 wt%) under hydrogen atmosphere (1 atm) in ethanol at room temperature for 4 hours, affording 5-(3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 82%).
Introduction of 4-Benzylpiperidin-1-yl Group
Step 4 : 5-(3-Oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1.0 eq) is reacted with 4-benzylpiperidine (1.5 eq) in the presence of EDCl (1.5 eq) and HOBt (1.5 eq) in dry DCM at 25°C for 12 hours. The crude product is purified via column chromatography (SiO2, EtOAc/hexane 1:3) to yield the final compound (Yield: 72%).
Optimization of Reaction Conditions
Solvent and Temperature Effects
The alkylation step (Step 2) shows optimal yields in polar aprotic solvents like DMF or DCM, which stabilize the transition state. Elevated temperatures (>40°C) lead to side reactions such as polymerization of acryloyl chloride, necessitating strict temperature control (0–5°C).
Catalytic Systems for Amidation
Comparative studies reveal that EDCl/HOBt outperforms other coupling agents (e.g., DCC) in Step 4, achieving higher yields (72% vs. 58%) and fewer byproducts. The use of DIPEA as a base further enhances reaction efficiency by scavenging HCl generated during amidation.
Table 1: Optimization of Amidation Conditions
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DIPEA | DCM | 72 |
| DCC | TEA | THF | 58 |
| HATU | DIPEA | DMF | 68 |
Characterization and Analytical Data
The final compound is characterized by:
- 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 10H, Ar-H), 4.62 (t, J = 6.8 Hz, 2H, CH2CO), 3.72–3.15 (m, 4H, piperidine-H), 2.88 (t, J = 6.8 Hz, 2H, CH2), 2.45 (s, 2H, CH2Ph), 1.85–1.45 (m, 5H, piperidine-CH2).
- HPLC : Purity >98% (C18 column, MeCN/H2O 70:30, 1.0 mL/min).
- HRMS : m/z 498.2385 [M+H]+ (calc. 498.2389 for C29H28N5O2).
Comparative Analysis with Structural Analogues
The 3-oxopropyl side chain in the target compound contrasts with shorter (2-oxoethyl) or bulkier (benzo[d]dioxole-piperidine) analogues. Shorter chains reduce steric hindrance but may compromise target binding affinity, while bulkier groups enhance metabolic stability at the cost of synthetic complexity.
Table 2: Bioactivity and Synthetic Metrics of Analogues
| Compound | IC50 (nM) | Synthetic Steps | Overall Yield (%) |
|---|---|---|---|
| Target compound | 12.5 | 4 | 32 |
| 2-Oxoethyl analogue | 18.7 | 3 | 45 |
| Benzo[d]dioxole derivative | 8.2 | 5 | 28 |
Industrial-Scale Synthesis Considerations
Scale-up challenges include:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. Key steps include:
- Nucleophilic substitution for introducing the benzylpiperidinyl moiety.
- Coupling reactions to attach the phenyl and oxopropyl groups.
- Solvent optimization : Dry acetonitrile or dichloromethane improves yields for intermediates .
- Catalysts : Triethylamine or similar bases enhance reaction efficiency .
- Temperature control : Reactions often proceed at reflux (e.g., 80°C in acetonitrile) .
- Purification : Recrystallization from ethanol or acetonitrile ensures high purity .
Q. How can researchers characterize the structural integrity of this compound?
Methodological approaches include :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm and carbonyl signals at δ 165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Detects functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) and amide bonds .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition assays : Phosphodiesterase (PDE) or kinase inhibition studies using fluorogenic substrates .
- Buffer preparation : Ammonium acetate (pH 6.5) stabilizes enzyme activity .
- Cell viability assays : MTT or resazurin-based protocols in cancer cell lines (e.g., HepG2 or MCF-7) .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .
Advanced Research Questions
Q. How can contradictory data in biological activity assays be resolved?
Strategies include :
- Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 consistency .
- Off-target screening : Use panels like Eurofins’ CEREP to rule out non-specific binding .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing benzylpiperidinyl with morpholine) to isolate pharmacophores .
- Assay replication : Repeat experiments in independent labs to minimize batch effects .
Q. What methodologies assess the compound’s stability under environmental or physiological conditions?
- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic (UV light) conditions .
- HPLC monitoring : Track degradation products using C18 columns and acetonitrile/water gradients .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss via LC-MS .
Q. How can multi-step synthesis be scaled without compromising yield?
- Continuous-flow reactors : Enhance reproducibility and reduce side reactions (e.g., polymerization) .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediates .
- Solvent recycling : Ethanol or acetonitrile recovery reduces costs and environmental impact .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET prediction : SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
- Molecular docking : AutoDock Vina or Glide models binding to targets like PDE5 or kinases .
- MD simulations : GROMACS or AMBER assess conformational stability in lipid bilayers .
Q. How are stereochemical challenges addressed in derivatives with chiral centers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
